Fmoc-pro-onp

Solid-phase peptide synthesis Coupling efficiency Steric hindrance

Fmoc-Pro-ONp (CAS 71989-32-7) is the pre-activated active ester for SPPS of proline-rich sequences. Unlike labile OSu esters or Fmoc-Pro-OH, the 4-nitrophenyl leaving group ensures >90% coupling at sterically hindered sites, minimizing deletion sequences and preparative HPLC. Chromophoric p-nitrophenol release enables real-time UV-Vis monitoring at 400 nm—ideal for automated PAT. Verified enantiomeric integrity (αD -65.5°±1°) and ≥98% purity support cGMP peptide API and chromogenic protease substrate production. Procure for reproducible, high-purity peptide synthesis.

Molecular Formula C26H22N2O6
Molecular Weight 458.47
CAS No. 71989-32-7
Cat. No. B613371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-pro-onp
CAS71989-32-7
SynonymsFMOC-PRO-ONP; 71989-32-7; C26H22N2O6; 6985AH; CF-196; ZINC71788082; OR024837; FT-0641384; Na-9-Fluorenylmethoxycarbonyl-L-proline4-nitrophenylester
Molecular FormulaC26H22N2O6
Molecular Weight458.47
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1
InChIKeyDPQKQTHUEOUIMN-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-ONp (CAS 71989-32-7) Procurement Specification and Baseline Characterization for Peptide Synthesis


Fmoc-Pro-ONp (N-α-Fmoc-L-proline 4-nitrophenyl ester, CAS 71989-32-7) is a protected amino acid derivative classified as an Fmoc-amino acid active ester . It serves as a pre-activated building block for Fmoc-based solid-phase peptide synthesis (SPPS), where the 4-nitrophenyl ester (ONp) moiety functions as an efficient leaving group for amide bond formation, particularly enabling coupling of the sterically hindered secondary amine of proline without requiring in situ activation with carbodiimide reagents . The compound is supplied as a light yellow powder with a melting point of 116–120°C and a specific optical rotation of -65.50° ± 1° (c=1% in DMF), parameters critical for confirming identity and enantiomeric integrity prior to use .

Why Fmoc-Pro-ONp Cannot Be Interchanged with Alternative Fmoc-Pro Active Esters Without Experimental Revalidation


Generic substitution among Fmoc-protected proline active esters—such as Fmoc-Pro-OSu (N-hydroxysuccinimide ester), Fmoc-Pro-OPfp (pentafluorophenyl ester), or the non-activated Fmoc-Pro-OH—is not scientifically sound due to quantifiable differences in leaving group electrophilicity, coupling kinetics, and byproduct profiles . The 4-nitrophenyl (ONp) ester exhibits a distinct reactivity window compared to the more labile OSu ester (which can undergo premature hydrolysis) and the less reactive free acid (which requires in situ activation that introduces variability and racemization risk) . Additionally, the ONp ester's chromophoric leaving group (p-nitrophenol, λ~400 nm) provides a built-in spectrophotometric handle for real-time reaction monitoring that is absent in the OSu and OPfp analogs—a critical advantage for kinetic studies and process analytical technology (PAT) applications . Selecting the appropriate active ester form is not merely a vendor catalog choice but a decision with direct consequences for coupling efficiency, purity, and analytical tractability.

Quantitative Comparative Evidence for Fmoc-Pro-ONp: Synthetic Yield, Purity, and Reaction Monitoring Differentiation


Superior Coupling Efficiency for Sterically Hindered Proline Residues Versus Non-Activated Fmoc-Pro-OH

In solid-phase peptide synthesis, the coupling of the secondary amine of proline is notoriously inefficient due to steric hindrance, often resulting in deletions and truncated sequences when using standard Fmoc-Pro-OH with in situ activation . Comparative studies demonstrate that pre-activated ONp esters of Fmoc amino acids, including Fmoc-Pro-ONp, achieve >90% coupling efficiency for sterically hindered residues, a significant improvement over the 70-90% range typical for in situ activated Fmoc-Pro-OH under comparable conditions [1]. This enhanced efficiency reduces the need for double couplings and minimizes deletion sequences, directly improving crude peptide purity and yield .

Solid-phase peptide synthesis Coupling efficiency Steric hindrance

Built-in Spectrophotometric Reaction Monitoring Capability Absent in Fmoc-Pro-OSu and Fmoc-Pro-OPfp

A key differentiator of Fmoc-Pro-ONp is the chromophoric nature of its 4-nitrophenol leaving group, which absorbs strongly at approximately 400 nm (ε ≈ 18,000 M⁻¹ cm⁻¹ at pH >7) . This allows real-time spectrophotometric monitoring of coupling reaction progress and enzymatic cleavage assays. In contrast, the leaving groups of Fmoc-Pro-OSu (N-hydroxysuccinimide) and Fmoc-Pro-OPfp (pentafluorophenol) lack this strong visible absorbance, precluding simple optical tracking . This built-in analytical handle enables quantification of reaction kinetics without aliquot sampling or post-reaction HPLC analysis, a feature exploited in protease substrate assays where the release of p-nitrophenol is directly proportional to enzyme activity [1].

Reaction monitoring Spectrophotometry Process analytical technology

Enantiomeric Purity Specification: Optical Rotation -65.50° ± 1° as a Quantifiable Quality Control Parameter

The specific optical rotation of Fmoc-Pro-ONp is specified as [α] = -65.50° ± 1° (c=1% in DMF), a precise and quantifiable metric that confirms the L-enantiomeric configuration of the proline residue . In contrast, the non-activated Fmoc-Pro-OH is reported with a melting point of 112–115°C and enantiomeric purity assessed by HPLC (≥99.8% a/a), but its specific optical rotation specification is not uniformly reported across suppliers . The narrow tolerance (±1°) on the optical rotation of Fmoc-Pro-ONp provides an orthogonal method for verifying chiral integrity, which is essential when synthesizing bioactive peptides where D-proline incorporation can abolish or alter activity.

Enantiomeric purity Chiral quality control Optical rotation

Supplier-Qualified Purity Standard: ≥98% (TLC) for Batch-to-Batch Reproducibility

Procurement-grade Fmoc-Pro-ONp from qualified suppliers is consistently specified at ≥98% purity by TLC (or HPLC), with additional quality metrics including a defined melting point range (116–120°C) and specific optical rotation as noted above . This level of specification is comparable to the ≥99.0% (HPLC) purity standard for premium-grade Fmoc-Pro-OH . However, the combination of TLC purity, narrow melting point range, and precise optical rotation provides three orthogonal quality metrics that together offer higher confidence in batch-to-batch consistency than a single HPLC purity value alone. For active esters, this is particularly critical because the presence of hydrolyzed free acid (Fmoc-Pro-OH) or other impurities can compete in coupling reactions and introduce sequence deletions.

Quality control Purity specification Batch reproducibility

Optimal Application Scenarios for Fmoc-Pro-ONp Based on Quantitative Differentiation Evidence


Synthesis of Proline-Rich Peptides with Stringent Purity Requirements (e.g., Antimicrobial Peptides, Collagen Mimetics)

For peptide sequences containing multiple proline residues or where proline is adjacent to another sterically hindered amino acid (e.g., Pro-Pro, Pro-Val), Fmoc-Pro-ONp is the preferred reagent. Its >90% coupling efficiency for hindered residues directly addresses the primary failure mode of deletion sequences, thereby maximizing crude purity and minimizing the need for preparative HPLC purification . This is especially valuable in the production of collagen mimetic peptides, proline-rich antimicrobial peptides (PrAMPs), and cyclosporin analogs where proline content is high and final purity specifications are stringent.

Automated High-Throughput Peptide Synthesis Requiring Real-Time Coupling Feedback

The chromophoric 4-nitrophenol leaving group of Fmoc-Pro-ONp enables spectrophotometric monitoring of coupling reactions, with the release of p-nitrophenol producing a measurable increase in absorbance at ~400 nm . This property is ideally suited for integration into automated peptide synthesizers equipped with in-line UV-Vis detectors, allowing real-time confirmation of coupling completion and enabling automated decision logic (e.g., extend coupling time or trigger recoupling) without manual intervention [1]. This capability is absent in alternative active esters such as Fmoc-Pro-OSu and Fmoc-Pro-OPfp.

Enzymatic Assay Development Using Proline-Containing Chromogenic Substrates

Fmoc-Pro-ONp serves as a building block for synthesizing chromogenic protease substrates. The p-nitrophenyl ester moiety acts as a reporter group that, upon enzymatic cleavage, releases p-nitrophenol, which can be quantified spectrophotometrically at 400–410 nm . This application has been demonstrated in the development of selective thrombin inhibitors and cathepsin B substrates, where the ONp ester provides a direct, label-free readout of enzyme activity without requiring secondary detection reagents [1]. Procurement of high-purity, enantiomerically defined Fmoc-Pro-ONp is essential for generating reproducible kinetic data in these assays.

Specialty Peptide Production Requiring Rigorous Chiral Identity Documentation

For peptides intended for in vivo studies, IND-enabling toxicology, or early clinical development, regulatory agencies expect documented control of chiral purity. Fmoc-Pro-ONp's well-defined specific optical rotation of -65.50° ± 1° (c=1% in DMF) provides a quantifiable, non-destructive, and orthogonal method for verifying the L-configuration of the proline building block . When combined with vendor certificates of analysis (CoA) that include this metric, the compound supports robust quality by design (QbD) and current Good Manufacturing Practice (cGMP) compliance in early-stage peptide API manufacturing.

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